N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a hybrid molecule combining a 4-methoxyindole moiety linked via an ethyl group to a benzotriazinone-acetamide scaffold. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes like cyclooxygenase (COX) or tubulin, based on analogs in the literature .
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-18-8-4-7-17-15(18)9-11-24(17)12-10-21-19(26)13-25-20(27)14-5-2-3-6-16(14)22-23-25/h2-9,11H,10,12-13H2,1H3,(H,21,26) |
InChI Key |
ABCYTWAFDWBUFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens or nitrating agents can be used.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on their indole substitutions, acetamide side chains, and heterocyclic cores.
Table 1: Structural Features of Selected Analogs
Key Observations :
- The target compound’s 4-methoxyindole and benzotriazinone combination is distinct from most analogs, which typically feature simpler indole or heterocyclic cores.
- Modifications to the acetamide side chain (e.g., pyridinyl in D-24851, fluorophenyl in Y040-2908) significantly alter target selectivity and pharmacokinetics .
Key Observations :
Pharmacokinetic and Metabolic Stability Comparisons
Table 3: Metabolic and Pharmacokinetic Profiles
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, also known by its CAS number 1282103-35-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 377.4 g/mol. The structure features an indole moiety and a benzotriazine derivative, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1282103-35-8 |
Antiproliferative Activity
Recent studies have indicated that compounds containing indole and benzotriazine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown selective activity against the MCF-7 breast cancer cell line with IC values in the low micromolar range (approximately 3.1 µM for some related compounds) .
The mechanism through which this compound exerts its biological effects may involve the induction of oxidative stress in cancer cells. The presence of methoxy groups enhances the compound's ability to donate electrons, stabilizing free radicals and potentially leading to increased cytotoxicity in malignant cells .
Antioxidative Activity
The antioxidative properties of compounds related to this compound have also been noted. These compounds can mitigate oxidative stress by scavenging reactive oxygen species (ROS), which is crucial for maintaining cellular homeostasis and preventing damage to DNA and other macromolecules .
Antibacterial Activity
In addition to antiproliferative properties, some derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported around 8 µM . This suggests a potential dual role in both anticancer and antibacterial applications.
Study on Indole Derivatives
A study focusing on various indole derivatives highlighted that modifications at the nitrogen atom significantly influence biological activity. Compounds with hydroxy and methoxy substitutions exhibited enhanced antiproliferative and antioxidative activities .
Comparative Analysis with Known Agents
In comparative studies against established chemotherapeutics like doxorubicin and etoposide, certain derivatives of this compound demonstrated comparable or superior efficacy in inhibiting cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
